1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride chemical structure and properties
1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride chemical structure and properties
An In-depth Technical Guide to 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride for Researchers and Drug Development Professionals
Introduction
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, such as the ability to modulate aqueous solubility and participate in critical hydrogen bond interactions, make it an exceptionally versatile building block for drug design.[1] 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a member of this important class of compounds, incorporating a benzyloxy moiety, a propan-2-ol linker, and the characteristic piperazine ring.
This technical guide offers a comprehensive examination of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride, designed for researchers, medicinal chemists, and drug development scientists. It provides an in-depth analysis of its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, this document explores its potential pharmacological applications by drawing parallels with structurally related molecules, details robust analytical methodologies for its characterization and quantification, and summarizes critical safety and handling information. The objective is to furnish a foundational resource to stimulate and support further investigation into this promising chemical entity.
Chemical Structure and Physicochemical Properties
A thorough understanding of a compound's structure and inherent properties is fundamental to any research and development endeavor. These characteristics dictate its behavior in both chemical and biological systems.
Chemical Identity and Structure
1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a salt, which enhances its stability and aqueous solubility. The core structure features a flexible propan-2-ol chain linking a lipophilic benzyloxy group to a basic piperazine ring.
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Chemical Name: 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride
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CAS Number: 1185294-66-9[3]
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Molecular Formula: C₁₄H₂₄Cl₂N₂O₂[3]
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Molecular Weight: 323.27 g/mol [3]
The key structural components are:
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Benzyloxy Group: A benzyl group attached to an ether linkage. This group imparts significant lipophilicity, which can influence membrane permeability and potential interactions with hydrophobic pockets in biological targets.
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Propan-2-ol Linker: A three-carbon chain with a secondary alcohol. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with receptor sites. The stereochemistry at this chiral center could be critical for biological activity.
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Piperazine Ring: A six-membered heterocycle with two nitrogen atoms. At physiological pH, these nitrogens can be protonated, increasing water solubility and allowing for ionic interactions. The unsubstituted nitrogen provides a site for further chemical modification.
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Dihydrochloride Salt: The formation of a dihydrochloride salt by protonating the two basic nitrogen atoms of the piperazine ring significantly increases the compound's polarity and water solubility, which is advantageous for formulation and handling.
Caption: Chemical Structure of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol Dihydrochloride.
Physicochemical Properties
The physicochemical properties are summarized below. These values are critical for designing experimental protocols, including solvent selection for synthesis and assays, as well as for predicting the compound's behavior in biological systems.
| Property | Value / Description | Source / Rationale |
| Physical State | Likely a white to off-white crystalline solid. | Typical for similar dihydrochloride salts.[4] |
| Solubility | Expected to be highly soluble in water and moderately soluble in polar organic solvents like methanol and ethanol. | The dihydrochloride salt form significantly enhances aqueous solubility.[4] |
| pKa | Estimated 8.5-9.5 for the piperazine nitrogens. | Based on the pKa of similar piperazine structures.[4] |
| LogP (octanol/water) | Estimated 1.8-2.2 for the free base. | Prediction based on similar chemical structures.[4] |
| Chemical Stability | Generally stable under standard laboratory conditions; potentially hygroscopic. | A common characteristic of hydrochloride salts.[4] |
Synthesis and Characterization
The synthesis of novel compounds and their rigorous characterization are fundamental activities in chemical and pharmaceutical research.
Proposed Synthetic Pathway
The proposed two-step synthesis starts from commercially available benzyl glycidyl ether and piperazine. The final step involves converting the resulting free base into its dihydrochloride salt.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
This protocol describes a plausible method for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol (Free Base)
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzyl glycidyl ether (1.0 eq) in absolute ethanol (15 mL per gram of ether).
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Addition of Reagent: To this solution, add anhydrous piperazine (3.0 eq). A significant excess of piperazine is employed to favor the mono-alkylation product and to act as the base to facilitate the reaction.
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Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C for ethanol).
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Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 6-12 hours).
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Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
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Purification: Dissolve the residue in dichloromethane and wash with water to remove the excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.
Step 2: Formation of the Dihydrochloride Salt
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Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of anhydrous isopropanol or diethyl ether.
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Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in ether (or isopropanol) dropwise with stirring until the solution becomes acidic (test with pH paper).
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Precipitation: The dihydrochloride salt will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold diethyl ether to remove any residual impurities.
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Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
Analytical Characterization
Confirmation of the synthesized compound's identity and purity is essential. A combination of spectroscopic methods would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For instance, the ¹H NMR spectrum of the related compound 3-(Benzyloxy)propane-1,2-diol shows characteristic signals for the benzyl group's aromatic protons between δ 7.28-7.40 ppm and the benzylic CH₂ protons around δ 4.55 ppm.[5] Similar signals would be expected for the target compound, along with signals corresponding to the piperazine and propanol backbone protons.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent peak corresponding to the protonated free base [M+H]⁺.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the broad O-H stretch from the alcohol group and N-H stretches from the protonated piperazine, as well as C-O ether stretches.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reverse-phase column with a UV detector would be suitable for this purpose.
Potential Pharmacological Profile and Applications
The piperazine moiety is a key pharmacophore in many drugs acting on the central nervous system (CNS).[2] Compounds containing this scaffold frequently exhibit activity at dopamine, serotonin, and/or adrenergic receptors.[6]
Hypothesized Mechanism of Action
Given its structural similarity to other aryl- and benzyl-piperazine derivatives, 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol could potentially act as a ligand for various G-protein coupled receptors (GPCRs). For example, many piperazine derivatives are known to be antagonists or partial agonists at dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors.[6] The specific pharmacological profile would depend on the interplay between the benzyloxy and piperazine groups and their binding orientation within the receptor pocket. A NAF-derived α1D/1A antagonist, HJZ-12, which also contains a piperazine-propyl core, has shown high subtype-selectivity for α1D- and α1A-adrenoceptors over the α1B subtype.[7]
Caption: Potential GPCR signaling pathway modulation.
Potential Therapeutic Applications
Based on the pharmacology of related compounds, research into 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol could be directed towards several therapeutic areas:
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CNS Disorders: Its potential interaction with dopaminergic and serotonergic systems makes it a candidate for investigation in disorders like schizophrenia, depression, or anxiety.[6]
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Antiproliferative Agents: Some benzyloxy-quinoxaline derivatives have demonstrated antiproliferative activity against various cancer cell lines, suggesting a potential, albeit more speculative, avenue for investigation.[8]
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Benign Prostatic Hyperplasia (BPH): Piperazine-derived α1-adrenoceptor antagonists are used in the treatment of BPH.[7]
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Chemical Intermediate: The compound serves as a valuable and versatile intermediate for the synthesis of more complex and potent pharmaceutical agents. The unsubstituted nitrogen on the piperazine ring is a prime site for further derivatization to explore structure-activity relationships (SAR).
Bioanalytical Methodology
To support preclinical and clinical development, a validated method for quantifying the compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies.
Proposed Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[9] A robust LC-MS/MS method would involve protein precipitation for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.
Caption: Workflow for bioanalytical sample processing.
Experimental Protocol (Hypothetical)
This protocol is adapted from established methods for similar piperazine derivatives.[9]
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Sample Preparation:
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To 100 µL of a biological sample (e.g., human plasma) in a microcentrifuge tube, add 20 µL of an appropriate internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).
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Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
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Vortex the mixture vigorously for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
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Carefully transfer the supernatant to a clean 96-well plate.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Conditions:
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LC System: A high-performance liquid chromatography (HPLC) system.
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
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Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Positive electrospray ionization (ESI+).
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Detection: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both the analyte and the IS, ensuring high selectivity.
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Safety and Handling
Based on safety data sheets (SDS) for structurally related compounds, 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride should be handled with appropriate care.[10]
| Hazard Category | Description and Precautions |
| Main Hazards | Irritating to eyes, respiratory system, and skin.[10] |
| Inhalation | May cause irritation of the throat with a feeling of tightness in the chest.[10] Use only in a fume hood.[10] |
| Skin Contact | May cause irritation and redness.[10] Wear protective gloves and a lab coat.[10] Wash immediately with plenty of soap and water if contact occurs.[10] |
| Eye Contact | May cause irritation, redness, and profuse watering.[10] Wear safety glasses or goggles.[10] Ensure an eye wash station is readily available.[10] In case of contact, bathe the eye with running water for 15 minutes and consult a doctor.[10] |
| Ingestion | May cause soreness and redness of the mouth and throat.[10] Wash out mouth with water and consult a doctor if ingested.[10] |
| Storage | Store in a cool, well-ventilated area. Keep the container tightly closed.[10] |
| Fire Fighting | In case of fire, use carbon dioxide, dry chemical powder, or foam.[10] Combustion may emit toxic fumes.[10] |
Conclusion
1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is a chemical entity with significant potential, rooted in the well-established utility of the piperazine scaffold in drug discovery. Its structure combines features that suggest a promising, albeit currently unexplored, pharmacological profile, particularly within the realm of CNS-active agents. This guide has provided a comprehensive overview of its chemical structure, a plausible and robust synthetic strategy, and modern analytical methods for its characterization and bioanalysis. The hypothesized pharmacological activities, based on extensive data from related compounds, highlight promising avenues for future research. For medicinal chemists and drug development professionals, this compound represents a valuable starting point—either as a lead candidate for optimization or as a versatile intermediate for the construction of more complex molecular architectures. Further investigation into its specific biological targets and structure-activity relationships is warranted to fully unlock its therapeutic potential.
References
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Chemical Substance Information. 1-BENZYLOXY-3-PIPERAZIN-1-YL-PROPAN-2-OL. Retrieved from [Link]
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Huang, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist... Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 608899. Retrieved from [Link]
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Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents... MDPI. Retrieved from [Link]
- Google Patents. US7888362B2 - Piperazine-substituted benzothiophenes for treatment of mental disorders.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved from [Link]
- Google Patents. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
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Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry, 13(1), 38-45. Retrieved from [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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